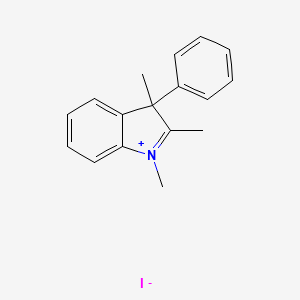![molecular formula C30H30OS3 B14654177 2,4,6-Tris[(benzylsulfanyl)methyl]phenol CAS No. 52978-68-4](/img/structure/B14654177.png)
2,4,6-Tris[(benzylsulfanyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[(benzylsulfanyl)methyl]phenol: is an aromatic organic compound characterized by the presence of three benzylsulfanyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[(benzylsulfanyl)methyl]phenol typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with benzyl mercaptan in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzylsulfanyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry: 2,4,6-Tris[(benzylsulfanyl)methyl]phenol is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. Its antioxidant properties are of particular interest.
Medicine: Potential applications in medicine include its use as an antioxidant or as a building block for drug development. Its ability to undergo various chemical reactions makes it a versatile compound for medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[(benzylsulfanyl)methyl]phenol involves its interaction with molecular targets through its phenolic hydroxyl group and benzylsulfanyl groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions with biological molecules. The pathways involved may include antioxidant activity, where the compound neutralizes free radicals and prevents oxidative damage.
Comparison with Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionality.
2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its steric hindrance and stability.
Uniqueness: 2,4,6-Tris[(benzylsulfanyl)methyl]phenol is unique due to the presence of benzylsulfanyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
52978-68-4 |
|---|---|
Molecular Formula |
C30H30OS3 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
2,4,6-tris(benzylsulfanylmethyl)phenol |
InChI |
InChI=1S/C30H30OS3/c31-30-28(22-33-19-25-12-6-2-7-13-25)16-27(21-32-18-24-10-4-1-5-11-24)17-29(30)23-34-20-26-14-8-3-9-15-26/h1-17,31H,18-23H2 |
InChI Key |
JAWQKZNRZPYYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC(=C(C(=C2)CSCC3=CC=CC=C3)O)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


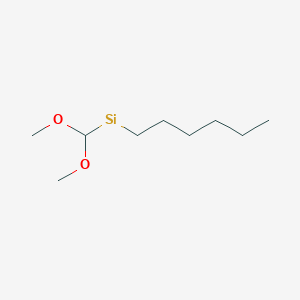
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
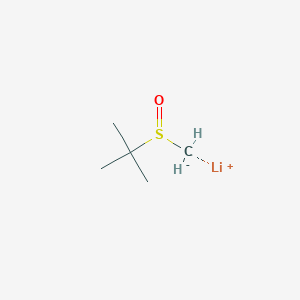

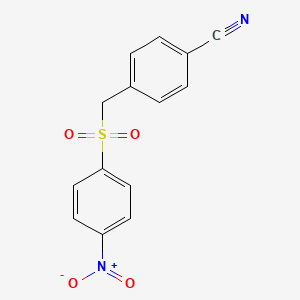
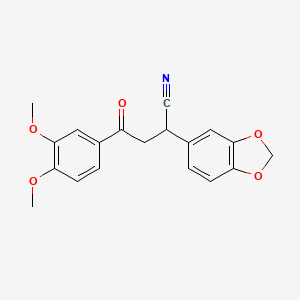
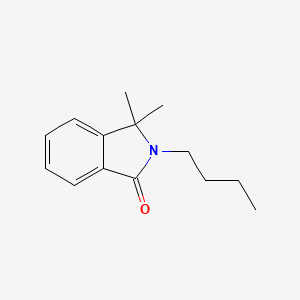
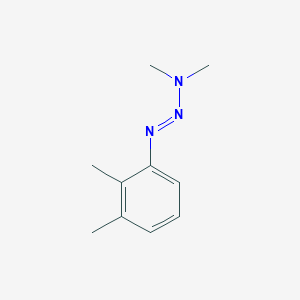
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
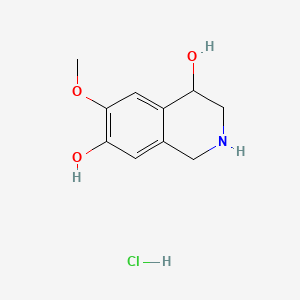
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
